1-Imidazol-1-yl-3-(3-trimethoxysilylpropoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazol-1-yl-3-(3-trimethoxysilylpropoxy)propan-2-ol is a multifaceted organic compound characterized by its imidazole ring and trimethoxysilylpropoxy group
Synthetic Routes and Reaction Conditions:
Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.
Trimethoxysilylpropoxy Group Addition: The trimethoxysilylpropoxy group can be introduced via a silane coupling agent, such as 3-(trimethoxysilyl)propyl isocyanate, reacting with the hydroxyl group of the imidazole derivative.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where the reagents are mixed in a controlled environment to ensure the desired reaction conditions.
Continuous Flow Process: For large-scale production, a continuous flow process can be employed to maintain consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the trimethoxysilylpropoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, often resulting in the formation of alcohols or amines.
Substitution Products: New compounds with different functional groups replacing the trimethoxysilylpropoxy group.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of advanced materials, such as silane-modified polymers and coatings.
Biology: It serves as a linker molecule in bioconjugation studies, facilitating the attachment of biomolecules to surfaces.
Industry: Utilized in the production of adhesives, sealants, and surface treatments for various materials.
Mechanism of Action
The compound exerts its effects through its functional groups, which interact with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the trimethoxysilylpropoxy group can form covalent bonds with surfaces or other molecules. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
1-Imidazol-1-yl-3-(3-trimethoxysilylpropoxy)propan-2-ol is unique due to its combination of an imidazole ring and a trimethoxysilylpropoxy group. Similar compounds include:
Imidazole Derivatives: Compounds with various substituents on the imidazole ring.
Silane Coupling Agents: Compounds with different alkyl or aryl groups attached to the silane moiety.
These compounds differ in their reactivity, applications, and molecular interactions, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H24N2O5Si |
---|---|
Molecular Weight |
304.41 g/mol |
IUPAC Name |
1-imidazol-1-yl-3-(3-trimethoxysilylpropoxy)propan-2-ol |
InChI |
InChI=1S/C12H24N2O5Si/c1-16-20(17-2,18-3)8-4-7-19-10-12(15)9-14-6-5-13-11-14/h5-6,11-12,15H,4,7-10H2,1-3H3 |
InChI Key |
KLJRQWNSKXTKPU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOCC(CN1C=CN=C1)O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.